molecular formula C13H16N4O6 B12340722 (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid

Cat. No.: B12340722
M. Wt: 324.29 g/mol
InChI Key: AQYCNMRBXQDSAY-JTQLQIEISA-N
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Description

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroanilino group, and an oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the following steps:

  • Protection of the amino group using a suitable protecting group.
  • Formation of the peptide bond between the protected amino acid and the nitroanilino derivative.
  • Deprotection of the amino group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-amino-5-(2-aminoethyl)amino-pentanoic acid
  • N-(4-nitrophenyl)-2-aminoacetamide
  • 5-oxopentanoic acid derivatives

Uniqueness

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H16N4O6/c14-7-11(18)16(10(13(15)21)5-6-12(19)20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,21)(H,19,20)/t10-/m0/s1

InChI Key

AQYCNMRBXQDSAY-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1N([C@@H](CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N(C(CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

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